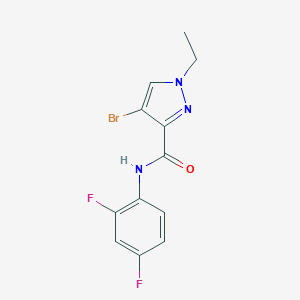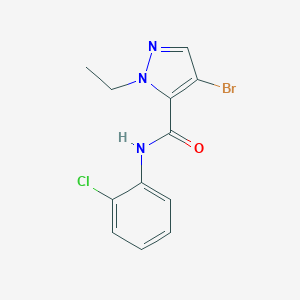![molecular formula C19H23NO3 B280233 3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide](/img/structure/B280233.png)
3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide, also known as EPM, is a synthetic compound that has been widely studied for its potential applications in scientific research. EPM is a benzamide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising tool for studying various biological processes.
Mechanism of Action
The exact mechanism of action of 3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide is not fully understood, but it is thought to act through multiple pathways. This compound has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including neuroprotection, vasodilation, and antitumor activity. This compound has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models. This compound has also been shown to improve blood flow and reduce blood pressure in animal models. In cancer research, this compound has been shown to inhibit cancer cell proliferation and induce apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of 3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide is its versatility in scientific research applications. This compound has been used in studies of the nervous system, cardiovascular system, and cancer, making it a useful tool for studying a range of biological processes. However, one limitation of this compound is its potential toxicity at high doses, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on 3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects and to improve cognitive function, making it a promising candidate for further research in this area. Another area of interest is its potential use in the treatment of cardiovascular diseases such as hypertension and atherosclerosis. This compound has been shown to improve blood flow and reduce blood pressure, making it a potential treatment option for these conditions. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify other potential applications for this compound in scientific research.
Synthesis Methods
3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide can be synthesized using a variety of methods, including the reaction of 4-ethoxyphenol with formaldehyde and subsequent reaction with N-isopropyl-3-aminobenzamide. Other methods include the reaction of 4-ethoxyphenol with 3-aminobenzamide and subsequent reaction with formaldehyde.
Scientific Research Applications
3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide has been used in a number of scientific research applications, including studies of the nervous system, cardiovascular system, and cancer. In the nervous system, this compound has been shown to have neuroprotective effects and to improve cognitive function. In the cardiovascular system, this compound has been shown to have vasodilatory effects and to improve blood flow. In cancer research, this compound has been shown to have antitumor effects and to inhibit cancer cell proliferation.
Properties
Molecular Formula |
C19H23NO3 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-[(4-ethoxyphenoxy)methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C19H23NO3/c1-4-22-17-8-10-18(11-9-17)23-13-15-6-5-7-16(12-15)19(21)20-14(2)3/h5-12,14H,4,13H2,1-3H3,(H,20,21) |
InChI Key |
KEWFZIIXAHEWAF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=CC(=C2)C(=O)NC(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-allyl-N'-[4-(dimethylamino)phenyl]-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280152.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280153.png)
![5-[(2-methoxyphenoxy)methyl]-N-4-pyridinyl-2-furamide](/img/structure/B280157.png)

![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280160.png)
![(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280162.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280165.png)

![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B280167.png)
![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280168.png)
![7-(difluoromethyl)-3-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B280172.png)
![N-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280173.png)
